molecular formula C5H5Cl2N3 B12843313 2,5-Dichloro-3-hydrazinylpyridine

2,5-Dichloro-3-hydrazinylpyridine

Cat. No.: B12843313
M. Wt: 178.02 g/mol
InChI Key: CXWXBZLTJKUZES-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-hydrazinylpyridine is a pyridine derivative characterized by the presence of two chlorine atoms and a hydrazinyl group attached to the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-hydrazinylpyridine typically involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. For instance, when 2,3,5-trichloropyridine is boiled with hydrazine hydrate (halopyridine–N2H4·H2O molar ratio 1:4) for 4 hours without a solvent, 3,5-dichloro-2-hydrazinopyridine is formed with a yield of 90-96% .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-3-hydrazinylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, replacing halogen atoms in the pyridine ring.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyridines and hydrazones, which are valuable intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-hydrazinylpyridine involves its interaction with various molecular targets and pathways. The hydrazinyl group is highly reactive, allowing the compound to form covalent bonds with target molecules. This reactivity is exploited in the design of pharmaceuticals and agrochemicals, where the compound can inhibit specific enzymes or disrupt biological processes .

Comparison with Similar Compounds

Uniqueness: 2,5-Dichloro-3-hydrazinylpyridine is unique due to the specific positioning of its chlorine atoms and hydrazinyl group, which confer distinct reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable compound in the synthesis of specialized molecules and in various research applications .

Properties

Molecular Formula

C5H5Cl2N3

Molecular Weight

178.02 g/mol

IUPAC Name

(2,5-dichloropyridin-3-yl)hydrazine

InChI

InChI=1S/C5H5Cl2N3/c6-3-1-4(10-8)5(7)9-2-3/h1-2,10H,8H2

InChI Key

CXWXBZLTJKUZES-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1NN)Cl)Cl

Origin of Product

United States

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